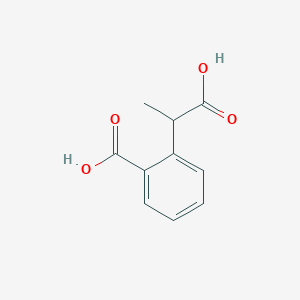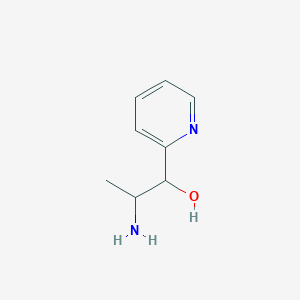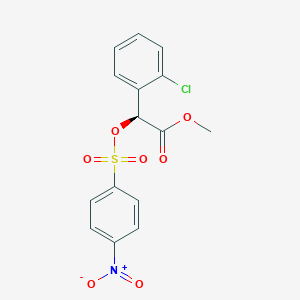
methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate is an organic compound with a complex structure It contains a sulfonyloxy group attached to an acetate moiety, with two aromatic rings substituted with chlorine and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate typically involves multiple steps. One common approach is the esterification of (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups into the molecule, making the process more sustainable and scalable .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The aromatic rings can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitrating mixtures (HNO3/H2SO4) or halogenating agents (Cl2/FeCl3) can be used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products Formed
Substitution: Depending on the substituent introduced, products can vary widely.
Reduction: The major product is the corresponding amine.
Hydrolysis: The major product is (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetic acid.
Aplicaciones Científicas De Investigación
Methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate involves its interaction with specific molecular targets. The nitro and chlorine groups can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2S)-2-(2-chlorophenyl)-2-(4-aminophenyl)sulfonyloxyacetate: Similar structure but with an amino group instead of a nitro group.
Methyl (2S)-2-(2-bromophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chlorine and nitro groups on the aromatic rings makes it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C15H12ClNO7S |
|---|---|
Peso molecular |
385.8 g/mol |
Nombre IUPAC |
methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate |
InChI |
InChI=1S/C15H12ClNO7S/c1-23-15(18)14(12-4-2-3-5-13(12)16)24-25(21,22)11-8-6-10(7-9-11)17(19)20/h2-9,14H,1H3/t14-/m0/s1 |
Clave InChI |
BPBBJZNRUKPSDJ-AWEZNQCLSA-N |
SMILES isomérico |
COC(=O)[C@H](C1=CC=CC=C1Cl)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
COC(=O)C(C1=CC=CC=C1Cl)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




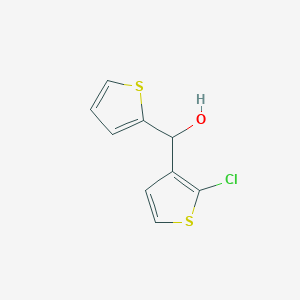


![(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate](/img/structure/B13087465.png)

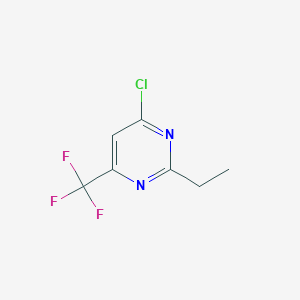
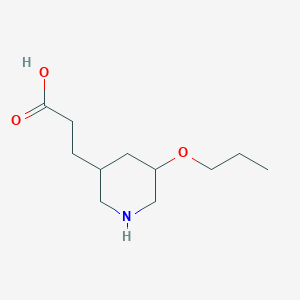
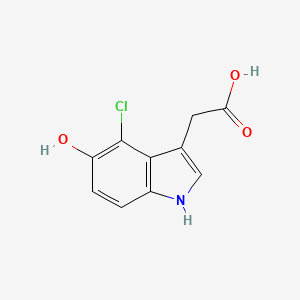
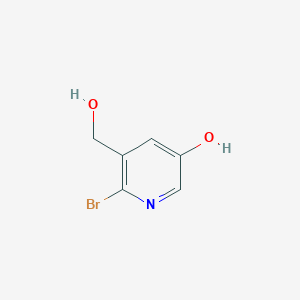
![2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylbutanamide](/img/structure/B13087513.png)
